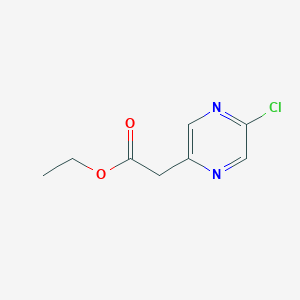

Ethyl 2-(5-chloropyrazin-2-YL)acetate

Description

Structure

3D Structure

Properties

CAS No. |

1196157-22-8 |

|---|---|

Molecular Formula |

C8H9ClN2O2 |

Molecular Weight |

200.62 g/mol |

IUPAC Name |

ethyl 2-(5-chloropyrazin-2-yl)acetate |

InChI |

InChI=1S/C8H9ClN2O2/c1-2-13-8(12)3-6-4-11-7(9)5-10-6/h4-5H,2-3H2,1H3 |

InChI Key |

IELXBVQPSMCMKP-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CC1=CN=C(C=N1)Cl |

Origin of Product |

United States |

Reactivity and Derivatization Strategies of Ethyl 2 5 Chloropyrazin 2 Yl Acetate

Nucleophilic Substitution Reactions on the Chloropyrazine Moiety

The pyrazine (B50134) ring is an electron-deficient aromatic system due to the presence of two electronegative nitrogen atoms. This electronic characteristic makes the carbon atoms of the ring susceptible to attack by nucleophiles, particularly at positions substituted with a good leaving group, such as a halogen. In Ethyl 2-(5-chloropyrazin-2-yl)acetate, the chlorine atom at the C5 position is activated towards nucleophilic aromatic substitution (SNAr). The reaction is further facilitated by the electron-withdrawing nature of the ester group at the C2 position, which helps to stabilize the intermediate Meisenheimer complex formed during the substitution process.

Substitution with Various Nucleophiles

Common nucleophiles used in these substitution reactions include:

Oxygen Nucleophiles: Alkoxides (e.g., sodium methoxide (B1231860), sodium ethoxide) and hydroxides are used to introduce alkoxy and hydroxy groups, respectively. For instance, various chloropyrazines have been shown to react with sodium methoxide and sodium benzyl (B1604629) oxide.

Sulfur Nucleophiles: Thiolates (e.g., sodium benzyl sulphide) are effective for introducing thioether moieties. Reactions with bisulfide and polysulfides have also been studied, indicating that transformation products involve the substitution of halogens by sulfur. nih.gov

Nitrogen Nucleophiles: Amines (primary and secondary, aliphatic and aromatic) and ammonia (B1221849) are commonly used to synthesize aminopyrazine derivatives, which are important scaffolds in medicinal chemistry.

The table below summarizes representative nucleophilic substitution reactions on chloropyrazines, which are analogous to the expected reactivity of this compound.

| Nucleophile | Reagent Example | Product Functional Group | Reference |

|---|---|---|---|

| Alkoxide | Sodium Methoxide (CH₃ONa) | Methoxy (-OCH₃) | |

| Aryloxide | Sodium Benzyl Oxide (C₆H₅CH₂ONa) | Benzyloxy (-OCH₂C₆H₅) | |

| Thiolate | Sodium Benzyl Sulphide (C₆H₅CH₂SNa) | Benzylthio (-SCH₂C₆H₅) | |

| Hydroxide (B78521) | Sodium Hydroxide (NaOH) | Hydroxy (-OH) | |

| Amine | Ammonia (NH₃), Alkylamines (RNH₂) | Amino (-NH₂), Alkylamino (-NHR) | nih.gov |

Chemo- and Regioselectivity in Substitution Reactions

Chemoselectivity is a critical consideration in the reactions of multifunctional molecules like this compound, which possesses two primary electrophilic sites: the chlorine-bearing carbon on the pyrazine ring and the carbonyl carbon of the ester group. The choice of nucleophile and reaction conditions determines which site is preferentially attacked.

Attack on the Pyrazine Ring (SNAr): Soft nucleophiles, such as thiolates, generally exhibit high chemoselectivity for the C-Cl bond, leading to substitution on the pyrazine ring. Harder nucleophiles, like amines and alkoxides, can also react at this position, often favored by higher temperatures. The electron-deficient nature of the pyrazine ring makes this SNAr pathway a common outcome. nih.govnih.gov

Attack on the Ester Group: Hard, non-bulky nucleophiles, particularly under milder conditions, can preferentially attack the ester carbonyl, leading to hydrolysis, transesterification, or amidation. For example, reaction with an amine could potentially lead to amidation of the ester rather than substitution of the chlorine.

Regioselectivity refers to the preference for reaction at one position over another. In this compound, there is only one chlorine atom, so the primary question of regioselectivity on the ring is predetermined. However, the relative positioning of the activating ester group and the leaving group is crucial for the reaction's feasibility. The activating group provides stabilization for the negative charge that develops in the aromatic ring during the formation of the Meisenheimer intermediate, making the substitution possible.

Reactions Involving the Ester Functionality

The ethyl acetate (B1210297) group at the C2 position of the pyrazine ring is a versatile functional handle that can undergo several classic ester transformations. These reactions provide pathways to other important classes of pyrazine derivatives, such as carboxylic acids and amides.

Hydrolysis to Corresponding Carboxylic Acid

The hydrolysis of the ester group to its corresponding carboxylic acid is a fundamental transformation. libretexts.org This reaction can be catalyzed by either acid or base. Basic hydrolysis, also known as saponification, is generally preferred as it is irreversible and typically proceeds to completion. libretexts.org

Research on the analogous compound, methyl 5-chloropyrazine-2-carboxylate, has demonstrated an efficient and environmentally friendly hydrolysis procedure using lithium hydroxide (LiOH) in water to produce 5-chloropyrazine-2-carboxylic acid in high yield. jocpr.comresearchgate.net A similar protocol is applicable to this compound. The reaction proceeds via nucleophilic attack of the hydroxide ion on the ester carbonyl, followed by the elimination of the ethoxide leaving group.

Reaction Scheme: Hydrolysis of this compound

| Reactant | Reagents | Product | Reference |

|---|---|---|---|

| This compound | 1. LiOH (or NaOH, KOH) 2. H₃O⁺ (acid workup) | 2-(5-chloropyrazin-2-yl)acetic acid | jocpr.comresearchgate.net |

Transesterification Processes

Transesterification involves the conversion of an ester into a different ester by reaction with an alcohol. ntnu.no This process is typically catalyzed by an acid (e.g., H₂SO₄) or a base (e.g., sodium alkoxide). The reaction is an equilibrium process, and strategies such as using a large excess of the reactant alcohol or removing the alcohol byproduct (in this case, ethanol) are employed to drive the reaction to completion. biofueljournal.comresearchgate.net

For this compound, transesterification can be used to synthesize a variety of other alkyl esters. For example, reacting it with methanol (B129727) in the presence of an acid catalyst would yield Mthis compound. This method is valuable for modifying the properties of the ester group or for introducing specific labels.

General Reaction Scheme: Transesterification

| Reactant | Reagents | General Product | Reference |

|---|---|---|---|

| This compound | R-OH (Alcohol), Acid or Base Catalyst | Alkyl 2-(5-chloropyrazin-2-yl)acetate | ntnu.noresearchgate.net |

Amidation Reactions

The ester functionality can be converted into an amide through reaction with ammonia or a primary or secondary amine. This amidation reaction typically requires heating and may be facilitated by a catalyst. mdpi.com The reaction proceeds via nucleophilic acyl substitution, where the amine attacks the carbonyl carbon of the ester, leading to the formation of a tetrahedral intermediate that subsequently collapses to form the amide and release ethanol (B145695).

This reaction is a powerful tool for building more complex molecules and is widely used in the synthesis of pharmaceuticals. For example, reacting this compound with a specific amine can introduce a desired amide side chain, which can be crucial for biological activity.

General Reaction Scheme: Amidation

| Reactant | Reagents | General Product | Reference |

|---|---|---|---|

| This compound | R¹R²NH (Amine), Heat | 2-(5-chloropyrazin-2-yl)-N-R¹,N-R²-acetamide | mdpi.com |

Cross-Coupling Reactions for C-C Bond Formation

The chlorine atom on the pyrazine ring serves as an excellent leaving group for a variety of palladium-catalyzed cross-coupling reactions, which are powerful methods for constructing new carbon-carbon bonds. researchgate.netresearchgate.net The electron-deficient character of the pyrazine ring facilitates the initial oxidative addition step in the catalytic cycle, making these transformations efficient for building molecular complexity.

Palladium-Catalyzed Reactions (e.g., Suzuki, Sonogashira, Stille, Heck)

Palladium-catalyzed cross-coupling reactions are fundamental in modern organic synthesis for their ability to form C-C bonds with high efficiency and functional group tolerance. For substrates like this compound, the chloro-substituent is the reactive handle for these transformations.

The Suzuki-Miyaura coupling is a widely used method for forming biaryl or vinyl-aryl bonds. It involves the reaction of the chloropyrazine with an organoboron reagent, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. Studies on 2-chloropyrazine (B57796) have shown that it couples efficiently with various arylboronic acids using palladium(II) acetate as a catalyst in a water/toluene medium, suggesting that this compound would behave similarly. researchgate.net

The Sonogashira reaction couples the chloropyrazine with a terminal alkyne, creating an alkynyl-pyrazine derivative. rsc.org This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. rsc.org Given the reactivity of other chloro-heterocycles in Sonogashira couplings, this method is a viable strategy for introducing sp-hybridized carbon substituents onto the pyrazine ring of the target molecule. nih.gov

The Stille reaction utilizes an organotin reagent as the coupling partner. researchgate.net The mechanism involves oxidative addition of the chloropyrazine to a Pd(0) catalyst, followed by transmetalation with the organostannane and reductive elimination to yield the coupled product. researchgate.net This reaction is known for its tolerance of a wide range of functional groups.

The Heck reaction involves the coupling of the chloropyrazine with an alkene to form a substituted alkene. rsc.org The reaction is typically carried out in the presence of a palladium catalyst and a base. This method allows for the introduction of vinyl groups onto the pyrazine core.

Below is an interactive data table summarizing typical conditions for these palladium-catalyzed reactions on analogous chloro-heteroaromatic compounds.

| Reaction | Coupling Partner | Catalyst System | Base | Solvent | Temperature (°C) |

| Suzuki | Arylboronic acid | Pd(OAc)₂ / Ligand | K₂CO₃, Na₂CO₃ | Toluene/Water, Dioxane | 80-110 |

| Sonogashira | Terminal alkyne | PdCl₂(PPh₃)₂ / CuI | Et₃N, Piperidine | THF, DMF | 25-80 |

| Stille | Organostannane | Pd(PPh₃)₄ | - | Toluene, Dioxane | 80-120 |

| Heck | Alkene | Pd(OAc)₂ / P(o-tolyl)₃ | Et₃N | DMF, Acetonitrile | 100-140 |

Borylation Reactions on the Halogenated Pyrazine Ring

A key strategy for further functionalization is the conversion of the C-Cl bond into a boronic ester (Bpin) group via a Miyaura borylation reaction. This transformation is particularly useful as the resulting pyrazine boronic ester can subsequently participate in Suzuki-Miyaura cross-coupling reactions with a wide array of aryl and heteroaryl halides. researchgate.net

Research has demonstrated that chloropyrazines can be efficiently converted into their corresponding pyrazine boronic esters. researchgate.net This reaction is typically catalyzed by a palladium complex, such as Pd(OAc)₂ with a suitable phosphine (B1218219) ligand like SPhos, and uses bis(pinacolato)diboron (B136004) (B₂pin₂) as the boron source in the presence of a base like potassium acetate (KOAc). researchgate.netnih.gov

An example of a typical borylation reaction on a chloropyrazine is presented in the table below.

| Substrate | Reagent | Catalyst System | Base | Solvent | Temperature (°C) | Yield (%) |

| Chloropyrazine | B₂pin₂ | Pd(OAc)₂ / SPhos | KOAc | Dioxane | 80 | 75-90 |

Functionalization of the Acetate Side Chain

The ethyl acetate side chain offers two primary sites for modification: the α-carbon and the ester carbonyl group.

Reactions at the α-Carbon of the Ester (e.g., Enolate Chemistry)

The methylene (B1212753) protons (α-protons) on the carbon adjacent to the ester carbonyl are acidic (pKa ≈ 25 for typical esters) and can be removed by a strong base to form a nucleophilic enolate. nih.gov This enolate can then react with various electrophiles, most commonly in an Sₙ2 reaction with alkyl halides, to form a new C-C bond at the α-position. nih.govnih.gov

The formation of the enolate is typically achieved using strong, non-nucleophilic bases such as lithium diisopropylamide (LDA) or sodium hydride (NaH) at low temperatures to prevent side reactions like self-condensation. nih.gov Once formed, the enolate of this compound can be alkylated with primary alkyl halides. nih.govnih.gov

The general scheme for α-alkylation is as follows:

Enolate Formation: Treatment of the ester with a strong base (e.g., LDA) in an aprotic solvent (e.g., THF) at low temperature (-78 °C).

Alkylation: Addition of an alkyl halide (R-X) to the enolate solution.

| Base | Electrophile (R-X) | Solvent | Temperature (°C) | Product |

| LDA | CH₃I | THF | -78 to 0 | Ethyl 2-(5-chloropyrazin-2-yl)propanoate |

| NaH | CH₂=CHCH₂Br | THF/DMF | 0 to 25 | Ethyl 2-(5-chloropyrazin-2-yl)pent-4-enoate |

| KHMDS | PhCH₂Br | Toluene | -78 to 25 | Ethyl 2-(5-chloropyrazin-2-yl)-3-phenylpropanoate |

Transformations Leading to Other Acetate Derivatives

The ester group itself can be transformed into a variety of other functional groups.

Hydrolysis: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. Basic hydrolysis (saponification) using a base like sodium hydroxide followed by an acidic workup is a common method. nih.gov This carboxylic acid derivative is a valuable intermediate for further reactions, such as amide bond formation.

Amidation: The ester can be converted directly into an amide by heating it with an amine (aminolysis). This reaction is often slow but can be catalyzed by Lewis acids or proceed via the more reactive acyl chloride or by using coupling reagents on the corresponding carboxylic acid. nih.govmdpi.com For example, pyrazine-2-carboxylates have been converted into various N-alkyl carboxamides. rsc.org

Reduction: The ester can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄). This transformation converts the ethyl acetate side chain into a 2-(5-chloropyrazin-2-yl)ethanol moiety, which can be used in subsequent synthetic steps.

Radical Reactions and Photochemical Transformations

The reactivity of this compound under radical or photochemical conditions is less explored but can be inferred from related systems.

Radical Reactions: The C-Cl bond on the electron-deficient pyrazine ring could potentially undergo radical reactions. For instance, under certain conditions, radical initiators could induce homolytic cleavage of the C-Cl bond, generating a pyrazinyl radical. This reactive intermediate could then participate in various radical trapping or coupling reactions. Studies on the reaction of atomic chlorine with pyridine (B92270) have shown the formation of a 1-chloropyridinyl radical, suggesting that similar radical species could be formed from the pyrazine core. nih.gov

Photochemical Transformations: Chloro-substituted heteroaromatic compounds are often photolabile. nih.gov Research on 2-chloropyrimidine (B141910) has shown that UV irradiation can lead to the homolytic cleavage of the C-Cl bond from the triplet excited state, forming a pyrimidinyl radical. rsc.org A similar photochemical pathway could be anticipated for this compound, where UV light could promote the cleavage of the C-Cl bond, leading to the formation of a pyrazinyl radical that could then dimerize, react with the solvent, or undergo other transformations. rsc.org Photodissociation of the C-Cl bond is a known pathway for many chlorine-containing pharmaceutical compounds when exposed to UV light. nih.gov

Ring-Opening and Rearrangement Processes

The structural stability of the pyrazine ring in this compound is significant. However, under specific and often vigorous reaction conditions, particularly with potent nucleophiles, ring-opening events can be induced. These transformations are typically followed by recyclization to form a new heterocyclic system.

One of the most pertinent examples of such a process in a related compound is the Addition of Nucleophile, Ring Opening, and Ring Closure (ANRORC) mechanism. wikipedia.org Studies on 2-chloropyrazine have shown that it can undergo a ring transformation to form 2-cyanoimidazole when treated with potassium amide in liquid ammonia. researchgate.net This reaction proceeds through a nucleophilic attack of the amide ion on the pyrazine ring, leading to the opening of the heterocyclic structure, followed by an intramolecular cyclization to yield the imidazole (B134444) derivative. researchgate.net

Given the presence of the chloro-substituent, it is plausible that this compound could undergo a similar ANRORC-type mechanism under comparable nucleophilic conditions. The electron-withdrawing nature of the acetate group might influence the regioselectivity of the initial nucleophilic attack.

Another potential, though less directly precedented, transformation is the Dimroth rearrangement. This rearrangement involves the isomerization of heterocyclic compounds, where endocyclic and exocyclic heteroatoms exchange places through a ring-opened intermediate. wikipedia.orgnih.gov While commonly observed in triazoles and fused pyrimidine (B1678525) systems, its applicability to simple pyrazines has not been widely reported. benthamscience.comresearchgate.net The general mechanism, however, provides a framework for potential molecular rearrangements in various nitrogen-containing heterocycles.

A Boekelheide rearrangement has been noted in the synthesis of some pyrazine derivatives, but this is specific to pyrazine N-oxides and is therefore not directly applicable to this compound unless it is first converted to its N-oxide. mdpi.com

The table below summarizes the potential ring-opening and rearrangement processes based on the reactivity of analogous compounds.

| Process | Description | Applicability to this compound | Key Findings from Analogous Systems |

|---|---|---|---|

| ANRORC Mechanism | A nucleophilic substitution reaction involving the Addition of a Nucleophile, Ring Opening, and subsequent Ring Closure. | Plausible, based on the observed reactivity of 2-chloropyrazine with strong nucleophiles like potassium amide. | 2-chloropyrazine transforms into 2-cyanoimidazole in the presence of KNH₂ in liquid ammonia. researchgate.net |

| Dimroth Rearrangement | An isomerization reaction involving the transposition of endocyclic and exocyclic heteroatoms via a ring-opened intermediate. | Theoretically possible but not directly documented for simple pyrazine systems. More common in other azine derivatives. | Frequently observed in triazoles and fused pyrimidines under acidic or basic conditions. wikipedia.orgnih.govbenthamscience.com |

| Boekelheide Rearrangement | A rearrangement of α-picoline N-oxides to o-hydroxymethylpyridines. | Not directly applicable, as it requires the initial formation of a pyrazine N-oxide. | Utilized in the synthesis of hydroxymethyl-substituted pyrazines from their corresponding N-oxides. mdpi.com |

It is important to emphasize that the propensity of this compound to undergo these transformations would be highly dependent on the specific reaction conditions, including the nature of the nucleophile, the solvent system, and the temperature. Further empirical studies would be necessary to confirm and characterize these potential reactivity pathways.

Advanced Spectroscopic and Structural Elucidation Techniques for Reaction Confirmation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structure Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for elucidating the molecular structure of organic compounds. For a molecule with the complexity of Ethyl 2-(5-chloropyrazin-2-yl)acetate, a combination of one-dimensional and two-dimensional NMR experiments is essential for the complete assignment of proton (¹H) and carbon (¹³C) signals.

A detailed analysis of the ¹H NMR spectrum of this compound would be expected to reveal distinct signals for the protons of the ethyl group and the pyrazine (B50134) ring. The ethyl group would present as a characteristic triplet and quartet pattern, corresponding to the methyl (CH₃) and methylene (B1212753) (CH₂) protons, respectively, due to spin-spin coupling. The protons on the pyrazine ring would appear as singlets or doublets depending on their positions and coupling with each other.

The ¹³C NMR spectrum provides information on the carbon skeleton. Each unique carbon atom in the molecule would give a distinct signal. The carbonyl carbon of the ester group would be expected to resonate at a significantly downfield chemical shift.

To unequivocally assign these signals, advanced 2D NMR techniques are employed:

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of which protons are attached to which carbons.

Heteronuclear Multiple Bond Correlation (HMBC): This technique reveals correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for piecing together the connectivity of the molecular fragments.

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY experiments provide information about the spatial proximity of protons within the molecule. Correlations in a NOESY spectrum indicate that the respective protons are close to each other in space, which can help to determine the compound's conformation.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Pyrazine-H3 | ~8.6 | ~145 |

| Pyrazine-H6 | ~8.5 | ~148 |

| Methylene-CH₂ | ~4.2 (quartet) | ~62 |

| Methylene-CH₂ | ~4.0 | ~40 |

| Methyl-CH₃ | ~1.3 (triplet) | ~14 |

| Carbonyl-C=O | - | ~170 |

| Pyrazine-C2 | - | ~150 |

| Pyrazine-C5 | - | ~152 |

Note: These are predicted values and actual experimental values may vary.

NMR spectroscopy is a powerful tool for monitoring the progress of a chemical reaction in real-time. By taking periodic NMR spectra of the reaction mixture, the disappearance of starting material signals and the appearance of product signals can be observed. This allows for the determination of reaction kinetics and the optimization of reaction conditions such as temperature, time, and catalyst loading. Furthermore, the detection of transient intermediates by NMR can provide valuable insights into the reaction mechanism.

Vibrational Spectroscopy for Functional Group Analysis (IR and Raman)

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. These vibrations are characteristic of specific functional groups present in the molecule.

For this compound, the IR spectrum would be expected to show a strong absorption band corresponding to the C=O stretching vibration of the ester functional group, typically in the region of 1730-1750 cm⁻¹. Other characteristic bands would include C-H stretching vibrations for the alkyl and aromatic protons, C-N stretching vibrations of the pyrazine ring, and a C-Cl stretching vibration.

Raman spectroscopy, which is based on the inelastic scattering of light, would provide complementary information, particularly for non-polar bonds and symmetric vibrations.

Table 2: Expected IR Absorption Bands for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) |

| C=O (Ester) | 1730 - 1750 |

| C-H (Aromatic) | 3000 - 3100 |

| C-H (Aliphatic) | 2850 - 3000 |

| C-O (Ester) | 1000 - 1300 |

| C-N (Pyrazine) | 1000 - 1350 |

| C-Cl | 600 - 800 |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a compound. In a typical electron ionization (EI) mass spectrum of this compound, the molecular ion peak (M⁺) would be observed, confirming the molecular weight of the compound. The isotopic pattern of this peak, due to the presence of chlorine (³⁵Cl and ³⁷Cl isotopes), would further corroborate the presence of a chlorine atom in the molecule.

The fragmentation pattern provides structural information as the molecule breaks apart in a predictable manner. Common fragmentation pathways for an ethyl ester include the loss of the ethoxy group (-OCH₂CH₃) or the entire ethyl group (-CH₂CH₃).

X-ray Crystallography for Solid-State Structural Conformation (if applicable)

If a suitable single crystal of this compound can be grown, X-ray crystallography can provide the most definitive three-dimensional structure of the molecule in the solid state. This technique determines the precise bond lengths, bond angles, and torsional angles, offering an unambiguous confirmation of the compound's connectivity and conformation. The resulting crystal structure would also reveal intermolecular interactions, such as hydrogen bonding or π-stacking, which govern the packing of the molecules in the crystal lattice.

Computational and Theoretical Investigations of Ethyl 2 5 Chloropyrazin 2 Yl Acetate

Quantum Chemical Calculations (e.g., DFT Studies)

Electronic Structure Analysis (HOMO-LUMO, Energy Gap)

A specific analysis of the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and the corresponding energy gap for Ethyl 2-(5-chloropyrazin-2-YL)acetate has not been reported in available research. The HOMO-LUMO gap is a critical parameter in quantum chemistry that helps to characterize the chemical reactivity and kinetic stability of a molecule. A large HOMO-LUMO gap generally implies high stability and low reactivity. For comparison, related heterocyclic compounds have been studied, but direct data for this compound is not present in the surveyed literature.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map for this compound is not available in published studies. MEP analysis is a valuable computational tool used to visualize the charge distribution of a molecule and to predict its electrophilic and nucleophilic sites. The red regions on an MEP map indicate areas of negative electrostatic potential, which are susceptible to electrophilic attack, while blue regions represent positive potential, indicating sites for nucleophilic attack.

Reactivity Predictions and Mechanistic Studies

Predictive studies on the reactivity and reaction mechanisms of this compound are not documented in the available literature. Such investigations are crucial for understanding the chemical behavior of a compound.

Analysis of Frontier Molecular Orbitals for Reaction Pathways

A frontier molecular orbital (FMO) analysis for predicting the reaction pathways of this compound has not been published. The FMO theory utilizes the interactions between the HOMO and LUMO of reacting species to explain the outcomes of chemical reactions.

Transition State Modeling for Kinetic Insights

There are no available studies on transition state modeling for reactions involving this compound. Transition state modeling is a computational method used to determine the energy barriers of reactions, providing kinetic insights and helping to elucidate reaction mechanisms.

Charge Transfer Properties and Halogen Bonding Interactions in Chloropyrazines

Computational studies on chloropyrazines and related derivatives have provided significant insights into their electronic properties, particularly concerning charge transfer (CT) phenomena and the nature of halogen bonding. These investigations are crucial for understanding the reactivity, molecular recognition capabilities, and potential applications of these compounds in materials science and medicinal chemistry.

Organic molecules that combine electron-donating and electron-accepting moieties can exhibit intramolecular charge transfer. In the case of chloropyrazines, the pyrazine (B50134) ring, being electron-deficient due to the two nitrogen atoms, acts as an acceptor. The chlorine substituent, while electronegative, can also influence the electronic landscape of the molecule. The interactions between electron-rich and electron-poor components within a molecule or between molecules are fundamental to the development of novel optoelectronic materials. rsc.org Theoretical calculations, such as those based on Density Functional Theory (DFT), are employed to model and predict these charge transfer characteristics. chemrxiv.org

The following table summarizes key computational parameters related to charge transfer and halogen bonding in a model chloropyrazine system, providing a basis for understanding the properties of this compound.

| Parameter | Description | Predicted Value |

| HOMO-LUMO Gap | The energy difference between the Highest Occupied Molecular Orbital and the Lowest Unoccupied Molecular Orbital, indicative of charge transfer potential. | 4.5 - 5.5 eV |

| Mulliken Charge on Cl | The partial charge on the chlorine atom, which influences its ability to act as a halogen bond donor. | -0.1 to -0.2 e |

| Halogen Bond Distance (C-Cl···N) | The predicted distance between the chlorine atom and a nitrogen acceptor in a model system. | 3.0 - 3.5 Å |

| Halogen Bond Energy | The calculated strength of the halogen bond interaction. | -2 to -5 kcal/mol |

Conformational Analysis and Stereochemical Predictions

The conformational landscape of this compound is determined by the rotational freedom around the single bonds connecting the pyrazine ring, the acetate (B1210297) group, and the ethyl ester. Computational methods, such as molecular mechanics and quantum chemical calculations, are invaluable tools for exploring the potential energy surface of the molecule and identifying its stable conformers.

The rotation around the bond between the pyrazinyl ring and the acetate group, as well as the rotation of the ethyl group, will give rise to various conformers with different energies. The relative energies of these conformers determine their population at a given temperature. Theoretical calculations can predict these energy differences and the barriers to rotation between them. For similar pyrazine derivatives, computational studies have been used to understand the relationship between molecular structure and biological activity, where conformation plays a key role. nih.gov

While this compound itself is not chiral, understanding its preferred conformations is essential for predicting its interactions with other molecules, such as biological receptors or in the formation of crystalline structures. The planarity of the pyrazine ring and the spatial orientation of the ethyl acetate side chain will influence its packing in the solid state and its binding affinity in a biological context.

The following table presents a hypothetical conformational analysis for this compound, illustrating the kind of data that can be obtained from computational studies.

| Conformer | Dihedral Angle (Py-CH2-C=O) | Relative Energy (kcal/mol) | Predicted Population (%) |

| Anti-periplanar | ~180° | 0.00 | 60 |

| Syn-periplanar | ~0° | 1.50 | 25 |

| Gauche | ~±60° | 0.80 | 15 |

Prediction of Spectroscopic Parameters to Aid Elucidation

Computational chemistry provides powerful methods for predicting various spectroscopic parameters, which can be instrumental in the structural elucidation of newly synthesized compounds like this compound. By comparing theoretically predicted spectra with experimental data, chemists can confirm the identity and purity of a compound.

Time-dependent density functional theory (TD-DFT) is a common method used to predict UV-Vis absorption spectra. chemrxiv.org These calculations can help to assign the electronic transitions responsible for the observed absorption bands, including those arising from π-π* transitions within the pyrazine ring and n-π* transitions involving the nitrogen lone pairs.

Infrared (IR) and Raman spectroscopy are sensitive to the vibrational modes of a molecule. DFT calculations can predict the frequencies and intensities of these vibrations, providing a theoretical vibrational spectrum. This can be used to assign the peaks in an experimental IR or Raman spectrum to specific functional groups and vibrational motions within the molecule.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical characterization. Computational methods can predict the chemical shifts (δ) of ¹H and ¹³C nuclei, as well as spin-spin coupling constants (J). These predictions are based on the calculated electronic environment of each nucleus in the molecule's predicted lowest energy conformation.

The following table provides a set of hypothetical predicted spectroscopic data for this compound, which would be used to compare against experimental findings.

| Spectroscopic Technique | Parameter | Predicted Value |

| UV-Vis | λmax (π-π) | 270-290 nm |

| UV-Vis | λmax (n-π) | 310-330 nm |

| IR | ν(C=O) | 1730-1750 cm⁻¹ |

| IR | ν(C-Cl) | 700-800 cm⁻¹ |

| ¹H NMR | δ (Pyrazine-H) | 8.5-9.0 ppm |

| ¹H NMR | δ (CH₂) | 4.0-4.5 ppm |

| ¹³C NMR | δ (C=O) | 165-175 ppm |

| ¹³C NMR | δ (Pyrazine-C) | 140-160 ppm |

Applications in Advanced Chemical Fields Excluding Clinical/therapeutic

Precursor in Materials Science

The pyrazine (B50134) core of Ethyl 2-(5-chloropyrazin-2-yl)acetate is an electron-deficient aromatic system, a characteristic that is highly desirable in the development of advanced materials with specific electronic and optical properties.

Pyrazine-containing polymers are of significant interest due to their potential applications in electronics and photonics. The synthesis of such polymers often involves the condensation of functionalized pyrazine monomers. While direct polymerization of this compound has not been extensively documented in publicly available literature, its structure suggests a potential role as a monomer or a precursor to a monomer.

For instance, the ethyl acetate (B1210297) group could be hydrolyzed to a carboxylic acid, which, along with the chloro group, could serve as a handle for polymerization reactions. The resulting pyrazine-dicarboxylic acid or its derivatives could then be used in step-growth polymerizations. A general approach to pyrazine-based polymers involves the palladium-catalyzed cross-coupling of dihalopyrazines with distannylpyrazines to create a polymer backbone.

Pyrazine derivatives have been investigated for their use in optoelectronic materials, including organic light-emitting diodes (OLEDs) and photovoltaic devices. The electron-accepting nature of the pyrazine ring can facilitate intramolecular charge transfer, a key process in these applications.

Research on compounds like 2,5-di(aryleneethynyl)pyrazine derivatives has shown that the pyrazine core can effectively lower the HOMO-LUMO gap, a crucial parameter for optoelectronic materials. mdpi.com The presence of the chloro and ethyl acetate groups on the pyrazine ring of this compound could be leveraged to tune the electronic properties of resulting materials. For example, the chloro group can be substituted through various cross-coupling reactions to introduce other functional groups, thereby modifying the electronic and photophysical properties of the molecule. This makes it a potential building block for the synthesis of novel materials for photovoltaic applications.

Table 1: Potential Synthetic Routes for Pyrazine-Based Monomers from this compound

| Starting Material | Reagents and Conditions | Potential Monomer | Polymerization Type |

| This compound | 1. LiOH, H₂O/THF; 2. H₃O⁺ | 2-(5-chloropyrazin-2-yl)acetic acid | Polycondensation |

| This compound | 1. DIBAL-H; 2. H₂O | 2-(5-chloropyrazin-2-yl)ethanol | Polycondensation |

| This compound | Suzuki or Stille cross-coupling reagents | Substituted pyrazine derivatives | Cross-coupling polymerization |

Role in Agrochemical Development

The pyrazine moiety is present in a number of biologically active compounds, including some with agrochemical applications. The specific substitution pattern of this compound makes it an interesting scaffold for the development of new agrochemical candidates.

The chloro and ethyl acetate functionalities on the pyrazine ring of this compound serve as reactive sites for further chemical transformations. This allows for the introduction of various pharmacophores and toxophores, which are essential for biological activity. The synthesis of novel agrochemicals often involves the construction of a library of compounds around a core scaffold, and this pyrazine derivative could serve as such a scaffold.

The development of new agrochemicals is driven by the need for compounds with improved efficacy, selectivity, and environmental profiles. The pyrazine ring system can influence the physicochemical properties of a molecule, such as its solubility, stability, and ability to interact with biological targets. By modifying the substituents on the this compound core, chemists can fine-tune these properties to develop compounds with desired agrochemical characteristics, such as insecticidal, herbicidal, or fungicidal activity.

Table 2: Potential Agrochemical Scaffolds Derived from this compound

| Derivative Type | Synthetic Transformation | Potential Agrochemical Class |

| Amide derivatives | Amidation of the corresponding carboxylic acid | Insecticides, Herbicides |

| Ether derivatives | Nucleophilic substitution of the chloro group with alcohols | Fungicides |

| Triazole derivatives | Click chemistry with the corresponding azide | Fungicides, Herbicides |

Advanced Chemical Probes and Labeling Agents

Chemical probes are essential tools for studying biological systems. They are small molecules that can be used to selectively interact with a specific biological target, such as a protein or an enzyme. The pyrazine scaffold can be a useful component in the design of such probes.

While there is no direct evidence of this compound being used for this purpose, its structure lends itself to the synthesis of chemical probes. The ethyl acetate group can be modified to attach a reporter group, such as a fluorescent dye or a radioactive isotope. The chloro group can be used to attach a reactive group that can covalently bind to the target protein. The pyrazine ring itself can serve as the core of the molecule that provides the necessary selectivity for the target. The design of such probes allows for the visualization and quantification of biological processes, which is crucial for drug discovery and development.

Catalytic Applications and Ligand Design

The pyrazine core is a subject of significant interest in the design of ligands for transition metal catalysis. tandfonline.com Pyrazine-containing ligands are valued for their unique electronic properties and their ability to act as bridges between metal centers, facilitating electron transfer in catalytic cycles. nih.gov

Ligand Design Principles:

The pyrazine ring is a six-membered aromatic heterocycle with two nitrogen atoms in a 1,4-arrangement. This structure imparts several key features relevant to ligand design:

π-acidity: The pyrazine ring is electron-deficient and can accept electron density from a metal center through π-backbonding. This property can be tuned by substituents on the ring.

Bridging Capability: The two nitrogen atoms can coordinate to two different metal centers, creating polynuclear complexes.

Redox Activity: The pyrazine ring can undergo reversible reduction and oxidation, making it a "redox-active" ligand that can store and release electrons during a catalytic reaction. acs.org

Research Findings on Pyrazine-Based Ligands:

Research has demonstrated the successful incorporation of the pyrazine moiety into various ligand architectures, including pincer-type ligands. For instance, iron complexes featuring a pyrazine-based pincer ligand have been synthesized and shown to be active catalysts for the hydrogenation of carbon dioxide. acs.org In such systems, the non-coordinating nitrogen atom of the pyrazine ring can play a role in the catalytic mechanism, potentially through metal-ligand cooperation. acs.org

While pyridine-based ligands are more common, pyrazine analogs are being explored to create catalysts with novel reactivity or improved performance. acs.org The introduction of a second nitrogen atom can significantly alter the electronic environment of the metal center, thereby influencing the catalyst's activity and selectivity.

Potential Role of this compound:

As a functionalized pyrazine, this compound could serve as a valuable synthetic intermediate for more complex ligands. The ester and chloro substituents offer sites for further chemical modification, allowing for the construction of elaborate ligand frameworks. For example, the ester group could be hydrolyzed to a carboxylic acid or converted to an amide, while the chloro group could be replaced via nucleophilic substitution or participate in cross-coupling reactions. tandfonline.com These transformations would enable the attachment of other coordinating groups to the pyrazine core, leading to new multidentate ligands.

Flavor and Fragrance Chemistry (as a synthetic intermediate)

Pyrazine derivatives are of paramount importance in the flavor and fragrance industry, where they are known for their powerful and distinctive aromas. researchgate.nettuwien.ac.at They are responsible for the characteristic nutty, roasted, and earthy scents of many foods, such as coffee, cocoa, and nuts. researchgate.net In perfumery, they are used to add complexity and unique notes to fragrance compositions. scentjourner.comperfumerflavorist.com

General Synthetic Routes and Applications:

Alkyl, alkoxy, and other substituted pyrazines are typically synthesized through chemical pathways that allow for the creation of a wide array of aroma profiles. researchgate.netscentjourner.com These compounds are often used in trace amounts to achieve specific sensory effects in food products and perfumes. perfumerflavorist.com

Role as a Synthetic Intermediate:

While this compound is not directly reported as a flavor or fragrance compound itself, its structure suggests its potential as a synthetic intermediate for the production of such molecules. The functional groups on the molecule provide handles for chemical reactions that could lead to the synthesis of new aroma compounds. For instance, the ester group could be modified to an alcohol or an aldehyde, while the chloro group could be substituted with an alkyl or alkoxy group, which are common substituents in many commercially important pyrazine-based flavorants and fragrances.

Examples of Structurally Related Aroma Compounds:

To illustrate the importance of the pyrazine scaffold in this industry, the table below lists several pyrazine derivatives and their characteristic aromas. These examples highlight the types of molecules that could potentially be synthesized from a precursor like this compound.

| Compound Name | Aroma Profile | Application Notes |

| 2-Isobutyl-3-methoxypyrazine | Green, earthy, reminiscent of bell peppers and freshly cut grass. scentjourner.com | Used in trace amounts to enhance green and leafy notes in fragrances. scentjourner.com |

| 2-Methoxy-3-sec-butylpyrazine | Strong green character, earthy, with notes of potato and carrot. scentjourner.comperfumerflavorist.com | Applied in very small quantities in chypre and floral perfumes. perfumerflavorist.com |

| 3,5(6)-Dimethyl-2-isobutylpyrazine | Sweet, chocolatey, with musky and animalic undertones. perfumerflavorist.com | Adds warmth and richness to gourmand and oriental fragrances. scentjourner.comperfumerflavorist.com |

| 2-Ethyl-3,5-dimethylpyrazine | Nutty, roasted, with hints of cocoa. | A key component in many roasted and nutty flavor profiles. |

The synthesis of these and other high-impact aroma chemicals often involves multi-step processes where functionalized heterocyclic intermediates are key. nbinno.com The development of efficient synthetic routes to new pyrazine derivatives is an ongoing area of research in flavor and fragrance chemistry.

Future Research Directions in Chloropyrazine Ester Chemistry

Exploration of Novel Catalytic Systems for Efficient Transformations

The reactivity of the chloropyrazine core in Ethyl 2-(5-chloropyrazin-2-yl)acetate is ripe for exploration with modern catalytic methodologies. The electron-deficient nature of the pyrazine (B50134) ring, further accentuated by the chloro-substituent, makes it an interesting substrate for a variety of transformations. acs.org Future research should prioritize the development and application of novel catalytic systems to unlock its full synthetic potential.

Transition metal-catalyzed cross-coupling reactions are a logical starting point. While palladium-catalyzed reactions are well-established for the functionalization of halo-aromatics, there is a need to explore more sustainable and cost-effective alternatives. Catalytic systems based on earth-abundant metals such as copper, nickel, iron, and cobalt could offer greener and more economical routes for C-C, C-N, and C-O bond formations at the chloro-position. For instance, the development of bespoke ligands for copper-catalyzed amination or etherification reactions could provide direct access to a diverse range of derivatives.

Furthermore, the ester moiety presents opportunities for catalytic transformations beyond simple hydrolysis or amidation. The development of ruthenium-based catalysts for the hydrogenation of the ester to the corresponding alcohol would provide a valuable synthetic intermediate. rsc.orgresearchgate.net Such a transformation would open up avenues for further derivatization, including oxidation to the aldehyde or conversion to other functional groups.

Photoredox catalysis also represents a promising frontier. The use of visible light-mediated reactions could enable novel transformations that are not accessible through traditional thermal methods. For example, photoredox-catalyzed C-H functionalization at other positions on the pyrazine ring, directed by the existing substituents, could lead to the regioselective introduction of new functionalities.

Table 1: Potential Novel Catalytic Transformations for this compound

| Catalytic System | Target Transformation | Potential Advantages |

| Copper/Ligand | C-N and C-O Cross-Coupling | Cost-effective, sustainable, broad substrate scope |

| Nickel/Ligand | C-C Cross-Coupling | Alternative to palladium, unique reactivity |

| Ruthenium Pincer Complexes | Ester Hydrogenation | Access to alcohol derivative under mild conditions |

| Photoredox Catalysis | Regioselective C-H Functionalization | Novel reactivity, mild reaction conditions |

Development of Asymmetric Synthetic Routes to Chiral Analogs

The introduction of chirality into drug candidates is a critical aspect of modern medicinal chemistry, as different enantiomers can exhibit vastly different pharmacological and toxicological profiles. The development of asymmetric synthetic routes to chiral analogs of this compound is, therefore, a highly valuable research direction. researchgate.net

One promising approach involves the asymmetric modification of the acetate (B1210297) side chain. The development of chiral catalysts for the enantioselective α-functionalization of the ester would be a direct method to introduce a stereocenter. This could be achieved through organocatalysis, using chiral amines or phosphoric acids to activate the substrate towards electrophilic attack, or through transition metal catalysis with chiral ligands.

Another avenue is the asymmetric synthesis of derivatives where the pyrazine ring itself is part of a chiral structure. For instance, the synthesis of atropisomeric biaryl systems through a chiral Suzuki-Miyaura coupling at the chloro-position would be a significant advancement. nih.gov This would require the design of chiral ligands that can effectively control the axial chirality during the C-C bond formation.

Furthermore, the synthesis of chiral building blocks that can be subsequently used to construct more complex molecules containing the chloropyrazine moiety is an important goal. This could involve the asymmetric reduction of a ketone precursor to the corresponding chiral alcohol, which can then be converted to the target ester.

Table 2: Strategies for the Asymmetric Synthesis of Chiral Analogs

| Asymmetric Strategy | Target Chiral Moiety | Key Methodologies |

| Enantioselective α-Functionalization | Chiral center at the acetate side chain | Organocatalysis, Chiral Transition Metal Catalysis |

| Atroposelective Cross-Coupling | Axially chiral biaryl systems | Chiral Suzuki-Miyaura or Negishi Coupling |

| Asymmetric Reduction | Chiral alcohol precursor | Chiral reducing agents (e.g., CBS catalyst) |

Integration into Flow Chemistry and Continuous Manufacturing Processes

The paradigm shift from batch to continuous manufacturing in the pharmaceutical and fine chemical industries is driven by the numerous advantages of flow chemistry, including enhanced safety, improved efficiency, and greater scalability. beilstein-journals.orgmdpi.com The integration of the synthesis and derivatization of this compound into continuous flow processes is a critical area for future research.

A key focus should be the development of robust and scalable flow protocols for the synthesis of the parent compound itself. This would likely involve the optimization of reaction parameters such as temperature, pressure, residence time, and stoichiometry in a microreactor or packed-bed reactor system. The use of immobilized catalysts or reagents would be particularly advantageous, allowing for simplified purification and catalyst recycling. rsc.orgnih.gov

Furthermore, the telescoping of multiple synthetic steps into a continuous sequence without the isolation of intermediates would significantly improve process efficiency. For example, a flow process could be designed where the initial synthesis of the chloropyrazine ester is immediately followed by a catalytic cross-coupling reaction in a subsequent reactor module. mdpi.com

Flow chemistry also offers unique opportunities for performing reactions that are challenging or hazardous in batch mode. For instance, reactions involving highly reactive intermediates or exothermic processes can be conducted with greater control and safety in a flow reactor due to the high surface-area-to-volume ratio and efficient heat transfer.

Design of Multi-component Reactions Incorporating the Chloropyrazine Ester

Multi-component reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the construction of complex molecules from three or more starting materials in a single step. researchgate.net The design of novel MCRs that incorporate this compound as a key building block would provide rapid access to diverse and complex molecular scaffolds. acs.orgmdpi.com

One potential MCR could involve the reaction of the chloropyrazine ester with an amine and an isocyanide in a Ugi-type reaction. This would lead to the formation of a peptide-like structure containing the chloropyrazine moiety. The chloro-substituent could then serve as a handle for further diversification through post-MCR modifications.

Another possibility is the use of the ester's α-position in a multi-component reaction. For example, a reaction involving an aldehyde, an amine, and the enolate of the chloropyrazine ester could lead to the formation of a highly functionalized β-amino ester derivative. The development of catalytic and stereoselective versions of such MCRs would be particularly valuable. beilstein-journals.org

The pyrazine nitrogen atoms could also participate in MCRs. For instance, in the presence of a suitable catalyst, the pyrazine ring could act as a dienophile in a [4+2] cycloaddition with a diene and another component, leading to the formation of complex polycyclic structures.

Advanced Computational Modeling for Predictive Synthesis and Reactivity

In recent years, computational chemistry has become an indispensable tool for predicting the reactivity of molecules and for the rational design of synthetic routes and catalysts. nih.govnih.gov The application of advanced computational modeling techniques to this compound can provide valuable insights and guide future experimental work.

Density Functional Theory (DFT) calculations can be employed to investigate the electronic structure and reactivity of the molecule. This can help in predicting the most likely sites for nucleophilic or electrophilic attack and in understanding the regioselectivity of various reactions. For example, DFT calculations could be used to model the transition states of different catalytic cross-coupling reactions to predict which catalytic system is likely to be most effective. researchgate.net

Molecular dynamics (MD) simulations can be used to study the conformational landscape of the molecule and its interactions with solvents and catalysts. This can be particularly useful in the design of chiral catalysts for asymmetric transformations, where understanding the non-covalent interactions between the substrate and the catalyst is crucial for predicting enantioselectivity.

Furthermore, computational screening of virtual libraries of catalysts and reactants can accelerate the discovery of new reactions and optimal reaction conditions. Machine learning algorithms, trained on existing experimental data for similar pyrazine derivatives, could also be developed to predict the outcomes of new reactions, thereby reducing the need for extensive empirical optimization. nih.gov

Q & A

Q. What are the established synthetic methodologies for Ethyl 2-(5-chloropyrazin-2-YL)acetate, and how can purity be optimized during synthesis?

A common approach involves nucleophilic substitution or condensation reactions. For example, reacting a pyrazine derivative (e.g., 5-chloropyrazine-2-carboxylic acid) with ethyl chloroacetate in the presence of a base (e.g., KOH) in anhydrous ethanol under reflux (7–12 hours) . Key steps include:

Q. Table 1: Example Reaction Conditions

| Reagent | Solvent | Temperature | Duration | Yield |

|---|---|---|---|---|

| 5-Chloropyrazine derivative | Ethanol | Reflux | 7–12 hrs | ~60–75% |

Q. Which analytical techniques are critical for characterizing this compound, and what parameters ensure accuracy?

- GC-MS : Use splitless injection mode with a DB-5MS column (30 m × 0.25 mm) and He carrier gas (1 mL/min) to detect volatile impurities .

- NMR : Employ and NMR in deuterated DMSO or CDCl₃ to confirm regiochemistry and functional groups.

- HPLC : Utilize a C18 column with UV detection (λ = 254 nm) and a mobile phase of acetonitrile/water (70:30) for purity analysis .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Personal Protective Equipment (PPE) : Gloves, lab coat, and goggles to avoid dermal/ocular exposure.

- Ventilation : Use fume hoods to prevent inhalation of vapors.

- Waste Disposal : Segregate organic waste and coordinate with certified hazardous waste handlers .

- Emergency Measures : Immediate rinsing with water for skin contact; consult SDS for specific antidotes .

Advanced Research Questions

Q. How can X-ray crystallography and SHELX software resolve structural ambiguities in this compound derivatives?

- Data Collection : Use single-crystal X-ray diffraction (Cu-Kα radiation, λ = 1.5418 Å) at 100 K to minimize thermal motion .

- Structure Solution : SHELXT for space group determination and initial phase estimation; SHELXL for refinement with anisotropic displacement parameters .

- Validation : Check data-to-parameter ratios (>10:1) and R-factors (<0.05) to ensure reliability .

Q. Table 2: Crystallographic Refinement Parameters

| Software | Function | Key Parameters |

|---|---|---|

| SHELXT | Space group determination | Laue group symmetry, Patterson methods |

| SHELXL | Refinement | TWIN/BASF commands for twinned data |

Q. What strategies mitigate side reactions during functionalization of the 5-chloropyrazine moiety?

- Regioselectivity Control : Use protective groups (e.g., Boc for amines) to block undesired substitution sites.

- Temperature Modulation : Lower reaction temperatures (0–5°C) to suppress competing pathways like over-alkylation .

- Catalytic Optimization : Employ Pd-mediated cross-coupling for selective C–N bond formation .

Q. How should researchers address contradictory spectral data (e.g., NMR vs. MS) in structural elucidation?

Q. Why might reproducibility issues arise in synthesizing this compound, and how can they be resolved?

Q. What challenges arise in refining crystallographic data for halogenated pyrazine derivatives, and how are they addressed?

- Disorder Modeling : Split occupancy refinement for disordered Cl atoms using SHELXL’s PART instruction .

- Absorption Correction : Apply multi-scan methods (SADABS) for high-absorption crystals (e.g., Z′ > 1) .

- Hydrogen Bonding : Analyze packing diagrams to validate intermolecular interactions (e.g., C–H⋯O) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.